5-(4-Chlorophenyl)pyrimidine-4,6-diol
Overview
Description
5-(4-Chlorophenyl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . This compound features a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyrimidine-4,6-diol typically involves the condensation of 4-chlorobenzaldehyde with urea in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above laboratory methods to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives
Reduction: Formation of dihydropyrimidines
Substitution: Halogenation, nitration, or sulfonation at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)pyrimidine-4,6-quinone
Reduction: Formation of 5-(4-chlorophenyl)dihydropyrimidine-4,6-diol
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-(4-Chlorophenyl)pyrimidine-4,6-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pyrimidine-4,6-diol involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)pyrimidine-4,6-diol
- 5-(4-Chlorophenyl)pyrimidine-4,6-dithiol
- 5-(4-Chlorophenyl)pyrimidine-4-thiol
Uniqueness
5-(4-Chlorophenyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 4- and 6-positions enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIUNXJXVOJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393045 | |
Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3979-80-4 | |
Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-CHLORO-PHENYL)-PYRIMIDINE-4,6-DIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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